N-(2-Hydroxyethyl)acrylamide

Description

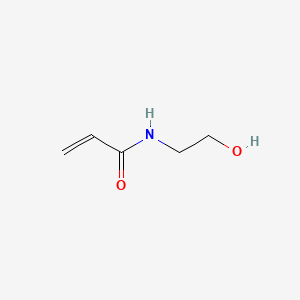

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-5(8)6-3-4-7/h2,7H,1,3-4H2,(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUORTJUPDJJXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28156-60-7 | |

| Details | Compound: (2-Hydroxyethyl)acrylamide homopolymer | |

| Record name | (2-Hydroxyethyl)acrylamide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28156-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80997843 | |

| Record name | N-(2-Hydroxyethyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7646-67-5 | |

| Record name | (2-Hydroxyethyl)acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxyethyl)acrylamide (HEAA) is a hydrophilic monomer increasingly utilized in the development of advanced biomaterials, drug delivery systems, and medical devices. Its unique combination of properties, including excellent water solubility and biocompatibility, makes it a valuable building block for creating functional polymers and hydrogels. This technical guide provides a comprehensive overview of the core physicochemical properties of HEAA, complete with experimental methodologies and a visual representation of its synthesis.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for researchers designing and conducting experiments involving this monomer.

| Property | Value | Reference(s) |

| Molecular Formula | C5H9NO2 | [1][2][3][4] |

| Molecular Weight | 115.13 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [2][5][6] |

| Boiling Point | 129-130 °C | [5][7][8] |

| 328.476 °C at 760 mmHg | [1] | |

| 124-126°C (at 0.013kPa) | [2] | |

| Melting Point/Freezing Point | -13.7 °C | [9] |

| No congelation below -30°C | [2] | |

| Density | 1.111 g/mL at 25 °C | [5][7][8] |

| 1.05 g/cm³ | [1] | |

| Solubility | Soluble in water and common organic solvents.[2][5][10][11] Insoluble in n-hexane.[2] | [2][5][10][11] |

| pKa | 14.10 ± 0.46 (Predicted) | [1][5][10] |

| LogP | -0.32820 | [1][12] |

| -0.73 at 20°C and pH 7 | [10][13] | |

| Refractive Index (n20/D) | 1.505 | [1][5][7] |

| Flash Point | 110 °C | [5][7][8] |

| 148 °C (Closed-cup) | [2][9] | |

| 189 °C (Cleveland open-cup) | [2] | |

| Vapor Pressure | 1.41E-05 mmHg at 25°C | [1][12] |

| 0.021 Pa at 25°C | [5][7][10] | |

| Viscosity | 280 mPa·s (25°C) | [2] |

| Glass Transition Temp. (Tg) | 98°C | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are generalized protocols for key experiments.

Determination of Boiling Point

The boiling point of this compound can be determined using standard laboratory distillation apparatus.

-

Apparatus Setup: A round-bottom flask is fitted with a distillation head, a condenser, and a collection flask. A thermometer is placed in the distillation head with the bulb positioned just below the side arm leading to the condenser to ensure accurate temperature reading of the vapor.

-

Procedure: A sample of HEAA is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The apparatus is heated gently. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. For vacuum distillation to determine boiling points at reduced pressures, a vacuum pump is connected to the system.

Determination of Density

The density of liquid HEAA can be measured using a pycnometer or a digital density meter.

-

Using a Pycnometer:

-

The pycnometer is first cleaned, dried, and weighed empty.

-

It is then filled with distilled water of a known temperature, and the weight is recorded.

-

The pycnometer is emptied, dried, and then filled with the HEAA sample at the same temperature.

-

The weight of the pycnometer with the sample is recorded.

-

The density is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water.

-

-

Using a Digital Density Meter:

-

The instrument is calibrated according to the manufacturer's instructions, typically with dry air and distilled water.

-

The sample is introduced into the measuring cell.

-

The instrument provides a direct reading of the density at the specified temperature.

-

Determination of Solubility

A common method for determining the solubility of a substance is the shake-flask method.

-

Procedure: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Analysis: After equilibration, the mixture is allowed to stand to let undissolved solute settle. A sample of the supernatant is carefully removed, filtered, and the concentration of the dissolved HEAA is determined using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acylation of 2-aminoethanol. The following diagram illustrates a typical workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

This guide provides foundational knowledge on the physicochemical properties of this compound, intended to support researchers in their material science and drug development endeavors. For specific applications, it is recommended to consult the primary literature and perform lot-specific characterization.

References

- 1. This compound|lookchem [lookchem.com]

- 2. HEAA™(this compound)ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. This compound, HEAA CAS#: 7646-67-5 [m.chemicalbook.com]

- 6. CAS 7646-67-5: (2-Hydroxyethyl)acrylamide | CymitQuimica [cymitquimica.com]

- 7. This compound, HEAA | 7646-67-5 [amp.chemicalbook.com]

- 8. N-Hydroxyethyl acrylamide [chembk.com]

- 9. This compound, HEAA - Safety Data Sheet [chemicalbook.com]

- 10. This compound, HEAA Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound 7646-67-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound, HEAA | 7646-67-5 [chemicalbook.com]

N-(2-Hydroxyethyl)acrylamide: A Comprehensive Technical Guide for Researchers

CAS Number: 7646-67-5 Molecular Formula: C₅H₉NO₂

This technical guide provides an in-depth overview of N-(2-Hydroxyethyl)acrylamide (HEAA), a versatile monomer increasingly utilized in the fields of biomaterials, drug delivery, and tissue engineering. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on experimental protocols and the current understanding of its biological interactions.

Core Properties and Specifications

This compound is a hydrophilic monomer characterized by the presence of both an acrylamide functional group and a primary hydroxyl group. This dual functionality imparts unique properties, making it a valuable building block for the synthesis of advanced functional polymers.

| Property | Value | Reference |

| CAS Number | 7646-67-5 | [1][2][3] |

| Molecular Formula | C₅H₉NO₂ | [1][2][3] |

| Molecular Weight | 115.13 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 129-130 °C | |

| Density | 1.111 g/mL at 25 °C | |

| Solubility | Soluble in water and various organic solvents | [1] |

| Storage | 2-8°C, often stabilized with MEHQ | [3] |

Synthesis and Polymerization

HEAA can be synthesized through various chemical routes, and its polymerization can be controlled to produce a range of materials with tailored properties.

Synthesis of this compound

A common method for the synthesis of HEAA involves the reaction of acrylic anhydride with monoethanolamine.

Experimental Protocol: Synthesis of HEAA

-

Reaction Setup: In a reaction flask equipped with a stirrer and cooling system, add monoethanolamine (0.75 mol), acetonitrile (100 mL), and polymerization inhibitors such as phenothiazine (0.3 g) and TEMPO (0.15 g).

-

Addition of Reactant: While stirring and maintaining the temperature between 25-35°C with a cold water bath, slowly add acrylic anhydride (0.75 mol) dropwise to the mixture.

-

Reaction Completion: After the addition is complete, heat the mixture to 50°C and maintain it for 2 hours to ensure the reaction goes to completion.

-

Purification: First, remove the acetonitrile solvent by atmospheric distillation. Subsequently, purify the product by vacuum distillation to obtain this compound.

Polymerization of HEAA

HEAA can be polymerized and copolymerized using various techniques, most commonly free radical polymerization, to form hydrogels.

Experimental Protocol: Preparation of Poly(HEAA-co-Acrylic Acid) Hydrogel

This protocol describes the synthesis of a pH-sensitive hydrogel.

-

Monomer Solution Preparation: In an ice bath, dissolve sodium hydroxide (0.2042 g) in deionized water (1.5 mL). Gradually add acrylic acid (AA) (0.8 mL) to the sodium hydroxide solution, followed by this compound (HEAA) (1.2 mL). The molar ratio of HEAA to AA can be varied to tune the hydrogel properties.

-

Initiation and Crosslinking: Add a radical initiator, such as ammonium persulfate, and a crosslinker, like N,N'-bis(acryloyl) cystamine (BAC), to the monomer solution.

-

Polymerization: Allow the reaction to proceed to form the crosslinked hydrogel network. The resulting hydrogel will exhibit pH-sensitive swelling behavior.

Applications in Research and Drug Development

The unique properties of HEAA-based polymers, particularly their hydrophilicity and biocompatibility, make them excellent candidates for various biomedical applications.

Hydrogels for Drug Delivery

HEAA is a key component in the formulation of "intelligent" or stimuli-responsive hydrogels. These hydrogels can undergo reversible swelling and deswelling cycles in response to environmental changes such as pH.[1] This property is highly desirable for the controlled release of therapeutic agents. For instance, poly(HEAA-co-acrylic acid) hydrogels have been shown to exhibit significant swelling at basic pH, making them suitable for targeted drug release in specific physiological environments.[1]

| Hydrogel Composition | Swelling Ratio (pH 1.68) | Swelling Ratio (pH 9.18) |

| Poly(HEAA-co-AA) (2:2 molar ratio) | 11.36 g/g | 112.79 g/g |

Biocompatible Coatings

Polymers derived from HEAA have demonstrated excellent antifouling properties, resisting non-specific protein adsorption and bacterial attachment.[4] This makes them ideal for coating biomedical devices and implants to improve their biocompatibility and reduce the foreign body response.[2][3] Copolymers of HEAA and N-(3-methoxypropyl)acrylamide have shown significantly better biocompatibility compared to standard materials like polyethylene glycol.[2][3]

Thermoresponsive Polymers

HEAA can be copolymerized with other monomers to create thermoresponsive polymers. These materials exhibit a lower critical solution temperature (LCST), meaning they undergo a phase transition from soluble to insoluble as the temperature increases. This property is being explored for applications in injectable drug delivery systems and tissue engineering scaffolds.

Biological Interactions and Signaling Pathways

While specific signaling pathways directly modulated by the HEAA monomer are not extensively documented, the broader class of acrylamides has been studied for its toxicological effects. It is important to note that the following information pertains to acrylamide and may not be directly representative of the biological effects of HEAA, which is generally considered to be more biocompatible. The hydroxyl group in HEAA may alter its reactivity and metabolic fate compared to the parent acrylamide molecule.

Acrylamide is known to be a neurotoxin, and its toxicity is linked to its ability to act as a soft electrophile, reacting with nucleophilic groups in proteins and peptides, such as glutathione (GSH).[5] This can lead to cellular oxidative stress and inflammation.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Electrophiles like acrylamide can potentially activate this pathway by modifying Keap1, a repressor of Nrf2, leading to the transcription of antioxidant and detoxification genes. However, some studies suggest that acrylamide itself may be an insufficient inducer of the ARE pathway in neuronal cells, which could contribute to their vulnerability to its toxic effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Acrylamide has been shown to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. There is evidence of crosstalk between the Nrf2 and NF-κB pathways, where the activation of one can influence the other.

Below is a generalized diagram of the acrylamide-induced stress response pathways.

Caption: Generalized signaling pathways for acrylamide-induced cellular stress.

Experimental Workflows

The synthesis and application of HEAA-based materials follow structured experimental workflows. The following diagram illustrates a typical workflow for the synthesis and characterization of a HEAA-based hydrogel for drug delivery studies.

References

- 1. Effects of acrylamide on protein degradation pathways in human liver-derived cells and the efficacy of N-acetylcysteine and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ROLE OF THE Nrf2-ARE PATHWAY IN ACRYLAMIDE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 [mdpi.com]

A Comprehensive Technical Guide to the Synthesis and Purification of N-(2-Hydroxyethyl)acrylamide (HEAA) Monomer

For Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxyethyl)acrylamide (HEAA) is a hydrophilic, amphiphilic monomer increasingly utilized in the development of advanced biomaterials. Its unique properties make it a valuable component in the synthesis of hydrogels, drug delivery systems, and antifouling coatings. This guide provides an in-depth overview of the primary synthesis and purification methods for HEAA, complete with experimental protocols and quantitative data.

Synthesis of this compound

The synthesis of HEAA can be achieved through several routes, primarily involving the reaction of an acrylic acid derivative with 2-aminoethanol (ethanolamine). The most common methods include reactions with acrylic acid, acrylic anhydride, or alkyl acrylates.

1.1. Synthesis from Acrylic Acid and 2-Aminoethanol

A straightforward and common method for synthesizing HEAA is the direct amidation of acrylic acid with 2-aminoethanol. This reaction is typically performed under mild conditions and can achieve high yields.

A Japanese patent describes a method where acrylic acid is reacted with 2-aminoethanol, often under cooling, to control the exothermic reaction. The water produced as a by-product is then removed under reduced pressure to drive the reaction to completion. This method has been reported to achieve yields as high as 95-96%.[1][2]

1.2. Synthesis from Alkyl Acrylates and 2-Aminoethanol

Another prevalent method involves the aminolysis of an alkyl acrylate, such as methyl acrylate, with 2-aminoethanol. This transesterification-like reaction produces HEAA and the corresponding alcohol as a by-product. The removal of the volatile alcohol by-product (e.g., methanol) under reduced pressure helps to shift the equilibrium towards the product. A patent discloses that this reaction can proceed without a catalyst, near room temperature, and in the presence of air, yielding the desired product.[1] High yields of up to 97% have been reported for the analogous reaction with methyl methacrylate.[1]

1.3. Synthesis from Acrylic Anhydride and 2-Aminoethanol

A less common but effective method utilizes acrylic anhydride as the acylating agent. This reaction is advantageous due to the high reactivity of the anhydride, allowing the reaction to proceed under gentle, low-temperature conditions.[3] The primary by-product is acrylic acid, which can be separated from the final product by distillation.[3] A reported procedure using this method in acetonitrile as a solvent, followed by distillation, resulted in a 76% yield with 97% purity.[3]

Table 1: Comparison of HEAA Synthesis Methods

| Starting Material (Acryl Source) | Co-reactant | Key Conditions | Reported Yield | Purity | Reference |

| Acrylic Acid | 2-Aminoethanol | Cooling, then removal of water under vacuum | 95-96% | Not specified | [1][2] |

| Methyl Acrylate | 2-Aminoethanol | Room temperature, removal of methanol under vacuum | Up to 97% (analogous reaction) | Not specified | [1] |

| Acrylic Anhydride | 2-Aminoethanol | Low temperature (25-35°C), then 50°C | 76% | 97% (GC) | [3] |

Purification of this compound

The purification of HEAA is crucial to remove unreacted starting materials, by-products, and any polymers that may have formed during synthesis. The choice of purification method depends on the synthesis route and the nature of the impurities.

2.1. Distillation

Vacuum distillation is a common method for purifying HEAA, which is a liquid at room temperature.[4] This technique is effective for separating HEAA from less volatile impurities, such as salts or polymerization inhibitors, and more volatile by-products like solvents.[3] For instance, after synthesis using acrylic anhydride, the solvent (acetonitrile) is first removed by distillation, followed by vacuum distillation to separate the HEAA from the acrylic acid by-product.[3]

2.2. Recrystallization

For solid acrylamide derivatives, recrystallization is a standard purification technique.[5] This involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to allow the purified product to crystallize. While HEAA is a liquid, this method is pertinent for analogous solid monomers and highlights a general purification strategy in acrylamide chemistry.[5]

2.3. Column Chromatography

For small-scale preparations or when high purity is required, column chromatography can be employed. In one instance, a disulfide-based diacrylate monomer was purified using a basic alumina column with dichloromethane (DCM) as the eluent, demonstrating the applicability of this technique for related acrylate compounds.[6]

Experimental Protocols

3.1. Protocol for Synthesis of HEAA from Acrylic Acid

-

Materials: Acrylic acid, 2-aminoethanol, polymerization inhibitor (e.g., MEHQ).

-

Procedure:

-

To a round-bottom flask equipped with a stirrer and dropping funnel, add a molar equivalent of acrylic acid.

-

Cool the flask in an ice bath.

-

Slowly add one molar equivalent of 2-aminoethanol dropwise while maintaining the temperature below a specified limit to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir for a designated period (e.g., 1 hour) at room temperature.

-

Remove the water by-product under reduced pressure to obtain the crude HEAA.

-

3.2. Protocol for Synthesis of HEAA from Acrylic Anhydride

-

Materials: 2-aminoethanol (0.75 mol), acetonitrile (100 mL), phenothiazine (0.3g), TEMPO (0.15g), acrylic anhydride (0.75 mol).[3]

-

Procedure:

-

In a reaction flask, combine 2-aminoethanol, acetonitrile, and the polymerization inhibitors.[3]

-

Cool the flask with cold water and begin stirring.[3]

-

Slowly add acrylic anhydride dropwise, maintaining the reaction temperature between 25-35°C.[3]

-

Once the addition is complete, heat the mixture to 50°C and hold for 2 hours.[3]

-

First, remove the acetonitrile solvent via atmospheric distillation.[3]

-

Then, purify the this compound product by vacuum distillation.[3]

-

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

References

- 1. JPS6168454A - Method for producing N-2-hydroxyethyl acrylamide or N-2-hydroxyethyl methacrylamide - Google Patents [patents.google.com]

- 2. JPS60262805A - Poly-n-(2-hydroxyethyl)-methacrylamide or acrylamide - Google Patents [patents.google.com]

- 3. CN107245039A - A kind of method for preparing N hydroxyethyl acrylamides - Google Patents [patents.google.com]

- 4. This compound, HEAA CAS#: 7646-67-5 [m.chemicalbook.com]

- 5. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Solubility Profile of N-(2-Hydroxyethyl)acrylamide (HEAA) in Aqueous and Organic Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)acrylamide (HEAA), a versatile hydrophilic monomer crucial for the synthesis of polymers used in biomedical applications, including hydrogels, drug delivery systems, and specialty coatings. Understanding the solubility of HEAA in various solvents is fundamental for its effective polymerization, purification, and formulation.

Quantitative Solubility Data

The solubility of this compound has been determined in water and several organic solvents. The following table summarizes the available quantitative data to facilitate comparison.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic | 1000 g/L | 20 |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 100 mg/mL (100 g/L) | Not Specified |

| Methanol | Alcohol (Protic) | ≥ 50 wt% | 30 |

| Ethanol | Alcohol (Protic) | 30 - 40 wt% | 30 |

| n-Hexane | Hydrocarbon (Nonpolar) | Insoluble | Not Specified |

| Acetone | Ketone (Aprotic) | Soluble | Not Specified |

| Other Alcohols | Alcohol (Protic) | Soluble | Not Specified |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for reproducible research and development. The following are standard methodologies for quantifying the solubility of HEAA.

Water Solubility Determination via OECD Test Guideline 105 (Flask Method)

The high solubility of HEAA in water is appropriately measured using the "Flask Method," as outlined in OECD Test Guideline 105.[1][3][4][5] This method is suitable for substances with solubilities greater than 10⁻² g/L.

Principle: A supersaturated solution of the solute in water is prepared and allowed to equilibrate. The concentration of the solute in the saturated aqueous phase is then determined by a suitable analytical method.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of HEAA to a flask containing high-purity water. The presence of undissolved HEAA is essential to ensure saturation.

-

Equilibration: Seal the flask to prevent evaporation and place it in a constant temperature bath, preferably at 20 ± 0.5 °C.[1][3] Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, which may range from 24 to 48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved HEAA to settle. To ensure the removal of all solid particles, the saturated solution should be centrifuged or filtered.

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Determine the concentration of HEAA in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The solubility is expressed as the mass of HEAA per volume of water (e.g., g/L).

Organic Solvent Solubility Determination via the Shake-Flask Method

For organic solvents, a standardized shake-flask method is recommended. This protocol is based on established principles for solubility determination.

Principle: An excess of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured.

Detailed Methodology:

-

Vial Preparation: Into screw-capped vials, add a known volume or mass of the desired analytical-grade organic solvent (e.g., methanol, ethanol, acetone).

-

Addition of Solute: Add an excess amount of HEAA to each vial. The vials should be tightly sealed to prevent solvent evaporation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., set at 25 °C). Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for several hours to permit the settling of undissolved solid. Filter the supernatant using a syringe filter (e.g., a 0.22 µm PTFE filter) compatible with the organic solvent to remove all particulate matter.

-

Analysis: Quantify the concentration of HEAA in the clear, filtered solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental and Logical Workflows

Visualizing experimental workflows and logical relationships is key to understanding the application and analysis of HEAA.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Role in Polymer Synthesis: An Exemplary Workflow

HEAA is not known to be directly involved in biological signaling pathways; rather, it serves as a monomer for creating polymers and hydrogels that are used in bioengineering and cell signaling research. A pertinent experimental workflow is its use as an initiator in polymerization reactions. The following diagram illustrates the workflow for an enzymatic ring-opening polymerization (eROP) of ε-caprolactone using HEAA as a functional initiator.

References

N-(2-Hydroxyethyl)acrylamide (HEAA): A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxyethyl)acrylamide (HEAA) is a hydrophilic, functional monomer widely utilized in the synthesis of polymers for biomedical applications, including hydrogels for drug delivery, tissue engineering scaffolds, and contact lenses. The stability of the monomer is a critical factor that can influence the reproducibility of polymerization processes and the quality of the final polymeric material. This technical guide provides an in-depth overview of the stability of HEAA and outlines recommended storage and handling conditions to ensure its integrity.

Chemical Stability and Degradation

This compound is a reactive molecule susceptible to degradation and spontaneous polymerization if not stored under appropriate conditions. The primary factors influencing its stability are temperature, light, and the presence of oxygen and impurities. While generally more resistant to hydrolysis than its acrylate and methacrylate counterparts, HEAA can undergo degradation through several potential pathways over time.

Key Stability Considerations:

-

Spontaneous Polymerization: As an activated vinyl monomer, HEAA can undergo spontaneous, uncontrolled free-radical polymerization. This is the most significant stability concern. The reaction is exothermic and can be initiated by heat, light (UV radiation), and the presence of radical initiators. To prevent this, HEAA is typically supplied with a polymerization inhibitor.

-

Hydrolysis: The amide bond in HEAA can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to the formation of acrylic acid and 2-aminoethanol. However, under neutral or near-neutral pH conditions and at recommended storage temperatures, the rate of hydrolysis is generally low.

-

Oxidation: The presence of oxygen can contribute to the formation of peroxides, which may act as initiators for spontaneous polymerization.

A diagram illustrating a potential degradation pathway of HEAA is provided below.

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and extending the shelf life of this compound. The following conditions are recommended based on information from various suppliers.[1][2][3][4][5][6]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Neat Monomer: 2°C to 8°C.[1][4][7] In Solution: -20°C (for up to 1 month), -80°C (for up to 6 months).[2] | Reduces the rate of potential degradation reactions and spontaneous polymerization. |

| Atmosphere | Store under an inert atmosphere, such as nitrogen.[2] | Minimizes contact with oxygen, which can promote polymerization. |

| Light Exposure | Store in a light-resistant, amber-colored container.[1][4] | HEAA is light-sensitive; UV exposure can initiate polymerization.[1][4] |

| Container | Keep in a tightly sealed container to prevent moisture ingress and contamination.[1][4] | Moisture can contribute to hydrolysis, and contaminants can act as polymerization initiators. |

| Inhibitor | Typically supplied with a stabilizer, such as Monomethyl Ether Hydroquinone (MEHQ), at a concentration of approximately 1000 ppm.[6][7] | The inhibitor scavenges free radicals, preventing the initiation of spontaneous polymerization. |

Quantitative Stability Data

Limited quantitative data on the stability of this compound is publicly available. The most specific information pertains to its stability in solution at low temperatures.

Table 2: Shelf Life of this compound Solutions

| Storage Temperature | Shelf Life | Storage Atmosphere |

| -20°C | 1 month | Nitrogen |

| -80°C | 6 months | Nitrogen |

| Data sourced from MedChemExpress.[2] |

For the neat monomer, while a specific shelf life is often not provided by manufacturers, routine inspection and re-testing are recommended to ensure product quality over time.[7]

Experimental Protocol: Stability Assessment of HEAA

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. The following is a generalized protocol for conducting a stability study.

4.1. Objective

To evaluate the stability of a batch of this compound under accelerated and long-term storage conditions by monitoring its purity and the formation of degradation products.

4.2. Materials and Equipment

-

This compound (HEAA) sample

-

Reference standard of HEAA

-

HPLC grade acetonitrile and water

-

Temperature and humidity-controlled stability chambers

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Analytical balance, volumetric flasks, and pipettes

4.3. Experimental Workflow

Caption: Experimental workflow for HEAA stability testing.

4.4. HPLC Method (Example)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

4.5. Stability Study Design

Samples of HEAA should be stored in tightly sealed, light-protected containers under the conditions outlined in the ICH guidelines for stability testing.

Table 3: Example Stability Study Conditions and Time Points

| Storage Condition | Temperature | Relative Humidity | Testing Time Points (Months) |

| Long-Term | 25°C ± 2°C | 60% ± 5% | 0, 3, 6, 9, 12, 18, 24 |

| Accelerated | 40°C ± 2°C | 75% ± 5% | 0, 3, 6 |

4.6. Data Analysis

The purity of HEAA should be calculated at each time point. The appearance of any new peaks in the chromatogram should be noted, and these may correspond to degradation products. A significant decrease in the purity of HEAA or the formation of significant degradation products would indicate instability under the tested conditions.

Handling and Safety Precautions

When handling this compound, standard laboratory safety protocols should be followed.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

HEAA is a combustible liquid and can form explosive mixtures with air upon intense heating. Keep away from heat, sparks, and open flames.

By adhering to the recommended storage and handling guidelines, researchers, scientists, and drug development professionals can ensure the stability and integrity of this compound, leading to more reliable and reproducible results in their research and development activities.

References

Biocompatibility and Cytotoxicity of Poly(2-hydroxyethyl acrylamide) [poly(HEAA)]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-hydroxyethyl acrylamide), or poly(HEAA), is a hydrophilic polymer that has garnered significant interest within the biomedical field, particularly for applications in drug delivery, antifouling coatings for medical devices, and tissue engineering. Its biocompatibility is a critical attribute, making it a promising candidate for technologies that interface with biological systems. This technical guide provides an in-depth overview of the biocompatibility and cytotoxicity profile of poly(HEAA), summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the associated workflows. The evidence strongly indicates that poly(HEAA) exhibits excellent biocompatibility, characterized by low protein adsorption, minimal cytotoxicity, and good hemocompatibility.

In Vitro Cytotoxicity Profile

In vitro cytotoxicity assays are fundamental in assessing the potential of a material to cause cell damage or death. Poly(HEAA) has been consistently shown to have low cytotoxicity across various studies. While the monomer N-Hydroxyethyl acrylamide (HEAA) may have associated hazard statements, the polymerized form is considered safe for biomedical applications.[1]

Cell Viability and Proliferation Assays

These assays measure the metabolic activity or the number of viable cells after exposure to a material. A cell viability of over 70% is generally considered non-cytotoxic.

Table 1: Summary of In Vitro Cytotoxicity Data for Poly(HEAA) and its Formulations

| Assay Type | Cell Line | Poly(HEAA) Formulation | Concentration | Cell Viability (%) | Reference |

| MTT Assay | SH-SY5Y | Transferrin-conjugated poly(HEAA/AA) nanogels | Not specified | No induced cytotoxicity, similar to innate cell viability | [2][3] |

| Cell Viability | Not specified | PolyTM-g-HEAA nanogels | Not specified | ~94% | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Material Exposure: Prepare extracts of poly(HEAA) by incubating the polymer in cell culture medium (e.g., at a concentration of 0.2 g/mL) for 24 hours. Remove the old medium from the cells and replace it with the poly(HEAA) extracts at various dilutions. Include negative (fresh medium) and positive (e.g., dilute phenol solution) controls.

-

Incubation: Incubate the cells with the extracts for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control after subtracting the background absorbance of blank wells.

Hemocompatibility

Hemocompatibility is the property of a material to be compatible with blood without inducing undesirable effects such as thrombosis or hemolysis. Poly(HEAA) generally demonstrates good hemocompatibility, a crucial feature for any blood-contacting application.

Protein Adsorption

The initial event upon contact of a material with blood is the adsorption of plasma proteins, which can trigger coagulation and inflammatory cascades. Poly(HEAA) surfaces exhibit low protein adsorption, a property often referred to as "antifouling". This is attributed to the formation of a tightly bound hydration layer on the polymer surface that acts as a physical and energetic barrier to protein adhesion.

Table 2: Quantitative Data on Protein Adsorption

| Polymer Surface | Adsorbed Protein | Adsorption Amount | Method | Reference |

| Poly(HEAA) Brush | Fibrinogen (from plasma) | ~0 ng/cm² | Surface Plasmon Resonance | [5] |

| Poly(HEAA) Brush | Human Serum Albumin (from plasma) | ~0 ng/cm² | Surface Plasmon Resonance | [5] |

Note: The near-zero protein adsorption from complex media like blood plasma highlights the excellent antifouling properties of poly(HEAA).

Hemolysis

Hemolysis assays evaluate the potential of a material to damage red blood cells. According to the ASTM F756-00 standard, materials are classified based on their hemolysis percentage:

-

0-2%: Non-hemolytic

-

2-5%: Slightly hemolytic

-

5%: Hemolytic

While specific hemolysis percentages for poly(HEAA) are not prominently reported, related hydrophilic polymers like p(HEMA) copolymers have shown hemolytic activity well within the non-hemolytic range.[6]

Experimental Protocol: Hemolysis Assay (ASTM F756)

-

Material Preparation: Prepare poly(HEAA) samples (e.g., films or hydrogels) with a defined surface area.

-

Blood Collection: Obtain fresh human blood anticoagulated with citrate.

-

Dilution: Dilute the blood with a physiological saline solution (0.9% NaCl).

-

Incubation: Place the poly(HEAA) samples in test tubes with the diluted blood. Use saline as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis). Incubate at 37°C for a specified time (e.g., 3 hours).

-

Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

-

Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of free hemoglobin using a spectrophotometer (e.g., at 540 nm after reaction with Drabkin's reagent).

-

Calculation: Calculate the percentage of hemolysis for the poly(HEAA) sample relative to the positive control.

In Vivo Biocompatibility

In vivo studies involve the implantation of the material in a living organism to assess the local and systemic host response. These studies are crucial for evaluating the long-term safety of a biomaterial.

Inflammatory and Foreign Body Response

Upon implantation, all biomaterials elicit an inflammatory response, which is part of the natural wound healing process. A biocompatible material will result in a minimal and transient acute inflammatory response that resolves into a quiescent chronic phase, characterized by the formation of a thin fibrous capsule around the implant. While specific in vivo studies focusing solely on poly(HEAA) are limited, studies on similar hydrophilic polymers like poly(HEMA) show that they typically induce a mild and acceptable tissue response.[5] The foreign body response to poly(HEAA) is expected to be minimal due to its low protein adsorption, which reduces the activation of inflammatory cells like macrophages.

Experimental Protocol: Subcutaneous Implantation Study

-

Material Sterilization: Sterilize poly(HEAA) samples (e.g., discs or rods) using an appropriate method such as ethylene oxide or gamma irradiation.

-

Animal Model: Use a suitable animal model, such as rats or mice. All procedures must be approved by an institutional animal care and use committee.

-

Implantation: Anesthetize the animals and surgically create subcutaneous pockets. Place the sterile poly(HEAA) implants into these pockets. A sham surgery group (pocket created but no implant) serves as a control.

-

Explantation: At predetermined time points (e.g., 7, 28, and 90 days), euthanize the animals and carefully explant the implants along with the surrounding tissue.

-

Histological Analysis: Fix the tissue samples in formalin, embed them in paraffin, and section them. Stain the sections with Hematoxylin and Eosin (H&E) to visualize the overall tissue morphology and inflammatory cell infiltrate.

-

Immunohistochemistry: Use specific antibodies to identify and quantify different cell types, such as macrophages (e.g., CD68+) and T-lymphocytes, to further characterize the inflammatory response.

-

Evaluation: Microscopically evaluate the tissue response, including the thickness of the fibrous capsule, the density and type of inflammatory cells at the implant-tissue interface, and the presence of any tissue damage.

Signaling Pathways and Cellular Uptake

Currently, there is a lack of evidence suggesting that poly(HEAA) specifically interacts with or modulates intracellular signaling pathways. This is consistent with its characterization as a bio-inert and low-fouling material. The primary interaction with cells is at the surface level, where its hydrophilic nature prevents the protein adsorption that often precedes cell signaling events.

When formulated as nanoparticles for drug delivery, the cellular uptake of poly(HEAA)-based carriers is an important consideration. The uptake mechanism is generally believed to be endocytosis, an energy-dependent process. The specific pathway (e.g., clathrin-mediated, caveolae-mediated) can be influenced by the nanoparticle's size, surface charge, and any conjugated targeting ligands.[2][3]

Conclusion

The available scientific literature strongly supports the classification of poly(2-hydroxyethyl acrylamide) as a highly biocompatible material. Its key attributes include:

-

Extremely low cytotoxicity , with high cell viability observed in vitro.

-

Excellent antifouling properties , leading to minimal adsorption of proteins from complex biological fluids.

-

Good hemocompatibility , with an expectation of being non-hemolytic and having low thrombogenicity.

-

A minimal in vivo inflammatory response , characteristic of a bio-inert material.

These properties make poly(HEAA) an exceptional candidate for a wide array of biomedical applications, from advanced drug delivery systems to coatings for implantable devices, where minimizing adverse biological reactions is paramount. Further research should focus on long-term in vivo studies and the biocompatibility of its degradation products, if applicable, to fully qualify it for clinical use.

References

- 1. The in vivo inflammatory and foreign body giant cell response against different poly(l-lactide-co-d/l-lactide) implants is primarily determined by material morphology rather than surface chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Thermal Properties of Poly(N-(2-Hydroxyethyl)acrylamide) (PHEAA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of poly(N-(2-Hydroxyethyl)acrylamide) (PHEAA), a polymer of significant interest in the biomedical and pharmaceutical fields due to its hydrophilicity, biocompatibility, and non-thrombogenic nature. Understanding the thermal behavior of PHEAA is critical for its processing, sterilization, and application in areas such as drug delivery systems, hydrogels, and bioconjugates.

Core Thermal Properties

The thermal characteristics of a polymer dictate its behavior under varying temperature conditions, influencing its stability, processability, and end-use performance. For PHEAA, the key thermal properties of interest are its glass transition temperature (Tg), thermal decomposition temperature (Td), specific heat capacity (Cp), and thermal conductivity (κ).

Data Presentation

The following tables summarize the available quantitative data for the thermal properties of PHEAA.

Table 1: Glass Transition Temperature (Tg) of PHEAA

| Property | Value | Measurement Method | Notes |

| Glass Transition Temperature (Tg) | 70.6 - 117.8 °C | Differential Scanning Calorimetry (DSC) | The range is dependent on the molecular weight of the polymer.[1] |

| Glass Transition Temperature (Tg) | 101 °C | Differential Scanning Calorimetry (DSC) | - |

Table 2: Thermal Decomposition (Td) of PHEAA

| Property | Onset Temperature | Measurement Method | Notes |

| First Stage Decomposition | 249.2 - 277.1 °C | Thermogravimetric Analysis (TGA) | Attributed to the decomposition of the hydroxyethyl groups.[1] |

| Second Stage Decomposition | 352.5 - 383.4 °C | Thermogravimetric Analysis (TGA) | Corresponds to the decomposition of the polyacrylamide backbone.[1] |

Table 3: Specific Heat Capacity (Cp) of PHEAA

| Property | Value | Measurement Method | Notes |

| Specific Heat Capacity (Cp) | Data not available | - | Specific experimental data for neat PHEAA was not found in the reviewed literature. For amorphous polymers, Cp values typically range from 1.2 to 2.0 J/(g·K) at room temperature. |

Table 4: Thermal Conductivity (κ) of PHEAA

| Property | Value | Measurement Method | Notes |

| Thermal Conductivity (κ) | Data not available | - | Specific experimental data for neat PHEAA was not found in the reviewed literature. Amorphous polymers are generally thermal insulators with thermal conductivity values typically in the range of 0.1 to 0.5 W/(m·K).[2][3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of thermal properties. The following sections outline typical experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as applied to PHEAA.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.

Methodology:

-

Sample Preparation: A small amount of the dry PHEAA sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: A differential scanning calorimeter is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[4]

-

Thermal Program:

-

First Heating Scan: The sample is heated from room temperature to a temperature above its expected Tg (e.g., 150 °C) at a controlled heating rate (e.g., 10 °C/min). This step erases the previous thermal history of the polymer.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature is determined from this second heating curve to ensure the measurement of an intrinsic material property, free from thermal history effects.

-

-

Data Analysis: The glass transition temperature (Tg) is typically determined as the midpoint of the step transition in the heat flow curve from the second heating scan.

Thermogravimetric Analysis (TGA) for Thermal Decomposition (Td) Determination

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of dry PHEAA (typically 5-15 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert atmosphere, such as nitrogen, at a constant flow rate to prevent oxidation.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the point of significant weight loss. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition for each stage.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the thermal analysis of PHEAA.

References

In-Depth Technical Guide: Safety, Handling, and Toxicity of N-(2-Hydroxyethyl)acrylamide (HEAA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for N-(2-Hydroxyethyl)acrylamide (HEAA) monomer. The information is intended to support risk assessment and ensure safe laboratory practices for professionals working with this chemical.

Chemical and Physical Properties

This compound (HEAA) is a hydrophilic monomer utilized in the synthesis of polymers for various applications, including hydrogels and biomedical materials. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of HEAA Monomer

| Property | Value | Reference |

| CAS Number | 7646-67-5 | [1][2][3] |

| Molecular Formula | C5H9NO2 | [1][2] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -13.7 °C | [1] |

| Boiling Point | 129 - 130 °C | [1] |

| Flash Point | 148 °C (closed cup) | [1] |

| Water Solubility | 1000 g/L at 20 °C (completely soluble) | [1] |

| log Pow (n-octanol/water) | -0.73 at 20 °C | [1] |

Toxicological Information

The toxicological profile of HEAA monomer is not exhaustively characterized in publicly available literature. However, existing data from safety data sheets and related compounds provide important insights into its potential hazards.

Acute Toxicity

The acute oral toxicity of HEAA has been determined in rats.

Table 2: Acute Toxicity of HEAA Monomer

| Test | Species | Route | Result | Guideline | Reference |

| LD50 | Rat (male and female) | Oral | > 2000 mg/kg | OECD Test Guideline 423 | [1] |

Skin and Eye Irritation

HEAA is classified as causing serious eye damage.[4] One source indicates a Primary Irritation Index (P.I.I.) of 0.0, suggesting low skin irritation potential.[5]

Repeated Dose Toxicity

HEAA is classified as a specific target organ toxicant (Category 2) following repeated oral exposure.[1][4] This indicates that prolonged or repeated ingestion may cause damage to organs.[4]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Currently, there is limited specific data available in the public domain regarding the genotoxicity, carcinogenicity, and reproductive toxicity of HEAA monomer.[1] The safety data sheet for HEAA often states "No data available" for these endpoints.[1]

Experimental Protocols

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance. A summary of the general procedure is as follows:

-

Animal Selection: Healthy, young adult rats are used.

-

Dosage: A stepwise procedure is used where a small group of animals is dosed at a defined level.

-

Administration: The test substance is administered orally by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for a defined period.

-

Endpoint: The LD50 is estimated based on the observed effects at different dose levels.

Handling and Safety Precautions

Proper handling of HEAA monomer is crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn when handling HEAA.

Table 3: Recommended Personal Protective Equipment for Handling HEAA Monomer

| PPE Type | Specification |

| Eye Protection | Safety glasses with side shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, use a respirator. |

Engineering Controls

Work with HEAA should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if there is a potential for aerosol generation.

Storage

Store HEAA in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures

Spills

In the event of a spill, the following steps should be taken:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent.

First Aid

Table 4: First Aid Measures for HEAA Monomer Exposure

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] |

| Eye Contact | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses. | [1] |

| Ingestion | Immediately make victim drink water (two glasses at most). Consult a physician. | [1] |

Visualizations

Logical Workflow for Safe Handling of HEAA Monomer

Caption: A logical workflow for the safe handling of HEAA monomer in a laboratory setting.

Emergency Response Flowchart for HEAA Monomer Spill

Caption: An emergency response flowchart for managing a spill of HEAA monomer.

Conclusion

This compound (HEAA) monomer is a chemical that requires careful handling due to its potential health hazards, including serious eye damage and target organ toxicity with repeated exposure. While data on its chronic toxicity, carcinogenicity, and reproductive effects are limited, a precautionary approach to handling is warranted. Adherence to the safety guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk to researchers and scientists. In the event of an exposure or spill, the emergency procedures described should be followed promptly. Further toxicological studies are needed to provide a more complete understanding of the long-term health effects of HEAA monomer.

References

The Hydrophilic Advantage: A Technical Guide to N-(2-Hydroxyethyl)acrylamide Polymers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core hydrophilic properties of N-(2-Hydroxyethyl)acrylamide (HEAA) polymers, a class of materials demonstrating significant promise in biomedical and pharmaceutical applications. The exceptional water affinity of poly(HEAA) and its copolymers underpins their utility in drug delivery, antifouling coatings, and tissue engineering. This document provides a comprehensive overview of their synthesis, characterization, and the fundamental principles governing their interaction with aqueous environments and biological systems.

Core Hydrophilic Properties: Quantitative Data

The hydrophilicity of HEAA-based polymers is quantifiable through several key parameters, including water contact angle, swelling ratio in aqueous media, and the thermoresponsive behavior of its copolymers. The following tables summarize critical quantitative data from the literature.

Table 1: Surface Wettability of Acrylamide-Based Polymer Films

| Polymer | Water Contact Angle (θ) | Reference |

| Untreated Polymer Film | 97° | [1] |

| Plasma-Treated Polymer Film (3s) | < 90° | [1] |

| High-Density Polyethylene (HDPE) | 88.2° ± 1.5° | [2] |

| Ethylene Glycol on HDPE | 62.7° ± 1.5° | [2] |

Table 2: pH-Dependent Swelling of Acrylamide-Based Hydrogels

| Hydrogel Composition | pH | Equilibrium Swelling Ratio (g/g) | Reference |

| Poly(AM-co-HEA-co-AA) | Not Specified | Varies with HEA content | [3] |

| Poly(HEMA-co-AAm) | > 6 | Significant Increase | [4] |

Note: "AM" is Acrylamide, "HEA" is 2-Hydroxyethyl Acrylate (a structural analog of HEAA), and "AA" is Acrylic Acid. The swelling ratio is a measure of the mass of water absorbed per unit mass of the dry hydrogel.

Table 3: Thermoresponsive Properties of Acrylamide-Based Copolymers

| Copolymer System | Composition | Lower Critical Solution Temperature (LCST) | Reference |

| Poly(NIPAM-co-VP) | 9:1 NIPAM:VP | 33.5-34°C (nanogel), 36.5-37°C (microgel) | [5] |

| Poly(HEA-co-MEA) | Varies | Increases with HEA content | [6] |

| Poly(NIPAM-alt-HEMA) | Varies | Increases with HEMA content | [7] |

Note: "NIPAM" is N-isopropylacrylamide, "VP" is N-vinylpyrrolidone, "MEA" is 2-methoxyethyl acrylate, and "HEMA" is 2-hydroxyethyl methacrylate. The LCST is the critical temperature below which the polymer is soluble in water and above which it undergoes a phase transition to become insoluble.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for the synthesis of poly(HEAA) via Atom Transfer Radical Polymerization (ATRP) and a standard method for characterizing the swelling behavior of hydrogels.

Synthesis of Poly(HEAA) via Atom Transfer Radical Polymerization (ATRP)

This protocol is adapted from a method for the ATRP of 2-hydroxyethyl acrylate, a structurally similar monomer.[8]

Materials:

-

This compound (HEAA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (for precipitation)

-

Nitrogen or Argon gas supply

-

Schlenk line and glassware

Procedure:

-

Monomer Purification: Pass HEAA through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq relative to initiator).

-

Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with nitrogen/argon.

-

In a separate flask, prepare a solution of HEAA (e.g., 50 eq), PMDETA (1 eq), and EBiB (1 eq) in anhydrous DMF.

-

Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen/argon for at least 30 minutes.

-

Using a deoxygenated syringe, transfer the solution to the Schlenk flask containing the CuBr catalyst.

-

Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C).

-

Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR for conversion and GPC for molecular weight and dispersity).

-

Termination and Purification: To stop the polymerization, open the flask to air and dilute with a small amount of DMF.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.

-

Isolate the polymer by filtration or centrifugation.

-

Redissolve the polymer in a minimal amount of DMF and re-precipitate into methanol to further purify.

-

Dry the purified poly(HEAA) under vacuum to a constant weight.

Measurement of Hydrogel Swelling Ratio

This protocol outlines a standard gravimetric method to determine the equilibrium swelling ratio of a hydrogel.

Materials:

-

Synthesized hydrogel samples (e.g., crosslinked poly(HEAA))

-

Deionized water or buffer solution of desired pH

-

Analytical balance

-

Filter paper

-

Vials or beakers

-

Timer

Procedure:

-

Sample Preparation: Prepare hydrogel samples of a known, consistent size and shape.

-

Drying: Dry the hydrogel samples to a constant weight in a vacuum oven at a suitable temperature (e.g., 40-60 °C). This is the dry weight (W_d).

-

Swelling: Immerse each dry hydrogel sample in a vial containing an excess of the swelling medium (e.g., deionized water or a specific pH buffer).

-

Equilibration: Allow the hydrogels to swell at a constant temperature. At predetermined time intervals, remove a hydrogel sample from the swelling medium.

-

Weighing: Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water. Be careful not to compress the hydrogel.

-

Immediately weigh the swollen hydrogel on the analytical balance. This is the swollen weight at time t (W_t).

-

Return the hydrogel to the swelling medium.

-

Repeat steps 5-7 until the swollen weight of the hydrogel no longer increases, indicating that equilibrium has been reached. This final weight is the equilibrium swollen weight (W_e).

-

Calculation: The swelling ratio (SR) at any given time t is calculated using the following formula: SR(t) = (W_t - W_d) / W_d

-

The equilibrium swelling ratio (ESR) is calculated as: ESR = (W_e - W_d) / W_d

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the synthesis and properties of HEAA polymers.

Caption: Experimental workflow for the synthesis and characterization of poly(HEAA).

Caption: Mechanism of protein resistance on a poly(HEAA) surface.

Molecular Mechanisms of Hydrophilicity and Antifouling Properties

The exceptional hydrophilicity of poly(HEAA) is attributed to the presence of both hydroxyl (-OH) and amide (-CONH-) groups in its side chains. These functional groups are capable of forming strong hydrogen bonds with water molecules, acting as both hydrogen bond donors and acceptors. This leads to the formation of a tightly bound and structured hydration layer on the polymer surface, which is energetically unfavorable to be displaced by approaching proteins or cells.[9]

The antifouling, or protein-resistant, properties of poly(HEAA) surfaces are a direct consequence of this profound hydrophilicity. The prevailing theory suggests a two-fold mechanism:

-

Thermodynamic Barrier: The highly organized water layer at the polymer-water interface presents a significant thermodynamic barrier to protein adsorption. For a protein to adsorb, it must displace these water molecules, which is an energetically costly process.

-

Steric Repulsion: When poly(HEAA) is grafted onto a surface to form a dense "brush-like" layer, the polymer chains are extended into the aqueous environment. These chains create a physical barrier that sterically hinders the close approach of proteins to the underlying substrate.

The combination of these effects results in a surface that effectively resists non-specific protein adsorption, a critical attribute for biomedical implants and devices to prevent biofouling and the foreign body response.

Conclusion

Polymers of this compound represent a versatile and highly effective class of materials for applications demanding a high degree of hydrophilicity and biocompatibility. Their tunable properties, achievable through copolymerization and controlled synthesis methods like ATRP, allow for the rational design of materials for specific biomedical challenges. The fundamental understanding of their interaction with water and biological macromolecules, as outlined in this guide, provides a solid foundation for future innovations in drug delivery systems, medical device coatings, and advanced biomaterials. Further research focusing on obtaining precise quantitative data for pure poly(HEAA) systems will undoubtedly accelerate their translation into clinical and commercial use.

References

- 1. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. redalyc.org [redalyc.org]

- 5. Synthesis and characterization of thermoresponsive copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. Conformation Variation and Tunable Protein Adsorption through Combination of Poly(acrylic acid) and Antifouling Poly(N-(2-hydroxyethyl) acrylamide) Diblock on a Particle Surface - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HEAA-Based Hydrogels in Controlled Drug Release

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels, three-dimensional polymeric networks capable of absorbing and retaining large amounts of water, are at the forefront of advanced drug delivery systems.[1] Their biocompatibility, tunable mechanical properties, and ability to respond to environmental stimuli make them ideal candidates for controlled therapeutic release.[1] Among the various synthetic polymers used for hydrogel fabrication, N-(2-hydroxyethyl) acrylamide (HEAA) has garnered significant attention due to the hydrophilicity imparted by its hydroxyl and amide groups.[2] This allows for the formation of hydrogels with excellent water retention and biocompatibility.[2]

This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of HEAA-based hydrogels for controlled drug release. A particular focus is placed on pH-responsive hydrogels, which can be engineered to release their therapeutic payload in specific physiological environments, such as the gastrointestinal tract.

Data Presentation: Quantitative Analysis of HEAA-Based Hydrogels

The properties of HEAA-based hydrogels can be tailored by modulating the synthesis parameters. The following tables summarize the quantitative impact of key variables on hydrogel performance.

Table 1: Effect of Monomer Molar Ratio on Swelling Properties of pH-Sensitive P(HEAA-co-AA) Hydrogels

| HEAA:AA Molar Ratio | Swelling Ratio (g/g) at pH 1.68 | Swelling Ratio (g/g) at pH 9.18 |

| 2:2 | 11.36[3] | 112.79[3] |

| Data extrapolated from a study on P(HEAA-co-AA) hydrogels crosslinked with N,N'-Bis(acryloyl) cystamine (BAC). |

Table 2: Influence of Crosslinker Concentration on Hydrogel Properties

| Hydrogel System | Crosslinker | Crosslinker Concentration | Swelling Ratio | Porosity | Mechanical Strength (Young's Modulus, E) |

| Poly(methacrylic acid) | N,N'-methylenebisacrylamide (BIS) | Increasing | Decreasing[4] | Decreasing[5] | Increasing[6] |

| Superporous Hydrogels | Methylene-bis-acrylamide (BIS) | 7.37% to 14.36% | Decreasing[5] | 79.23% to 17.87%[5] | Increasing[5] |

| Poly(HEMA) | EGDMA | Increasing | Decreasing | - | Increasing |

| Hyaluronic Acid | - | Increasing | Decreasing[7] | - | Increasing[8] |

| General trends observed across various hydrogel systems, applicable to HEAA-based hydrogels. |

Experimental Protocols

Protocol 1: Synthesis of pH-Sensitive P(HEAA-co-AA) Hydrogels

This protocol is adapted from the synthesis of pH-sensitive poly(N-(2-hydroxyethyl) acrylamide-co-acrylic acid) hydrogels.[2][3]

Materials:

-

N-(2-hydroxyethyl) acrylamide (HEAA)

-

Acrylic acid (AA)

-

N,N'-Bis(acryloyl) cystamine (BAC) (Crosslinker)

-

Ammonium persulfate (APS) (Initiator)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Monomer Solution Preparation:

-

Prepare a solution of sodium hydroxide in deionized water.

-

Under an ice bath, slowly add acrylic acid to the sodium hydroxide solution.

-

Add N-(2-hydroxyethyl) acrylamide to the solution. The molar ratio of HEAA to AA can be varied to tune the hydrogel properties (e.g., a 2:2 molar ratio has shown significant pH sensitivity).[3]

-

-

Addition of Crosslinker and Initiator:

-

Dissolve the crosslinker (BAC) in the monomer solution. The concentration of the crosslinker will influence the swelling and mechanical properties of the hydrogel.[5]

-

Add the initiator (APS) to the solution to initiate polymerization.

-

-

Polymerization:

-

Pour the final solution into a mold (e.g., between two glass plates with a spacer).

-

Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 5 hours for polymerization and 2 hours for post-curing).[9]

-

-

Purification:

-

After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.

-

-

Drying:

-

Dry the purified hydrogel in a vacuum oven at a specified temperature (e.g., 40°C) until a constant weight is achieved.

-

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Studies:

-

Weigh the dry hydrogel sample (Wd).

-

Immerse the sample in a buffer solution of a specific pH (e.g., pH 1.2 for simulated gastric fluid and pH 7.4 for simulated intestinal fluid).[10]

-

At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

-

Continue this process until the hydrogel reaches equilibrium swelling (constant weight).

-

Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.

B. Mechanical Testing (Compression):

-

Use a mechanical tester to perform compression tests on the swollen hydrogel samples.

-